molecular formula C16H19NO B2538177 Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034415-78-4

Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Cat. No.: B2538177
CAS No.: 2034415-78-4
M. Wt: 241.334
InChI Key: SDKAJJRUABEJPZ-UHFFFAOYSA-N
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Description

Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a 1,2,3,4-tetrahydro-1,4-epiminonaphthalen core structure, a privileged scaffold known to be present in various biologically active molecules. This scaffold is recognized for its potential in pharmaceutical research, particularly in the development of enzyme inhibitors, as evidenced by its appearance in patent literature concerning compounds with inhibitory activity . The cyclopentyl methanone functional group is a common feature used in chemical design to modulate a compound's properties. Researchers may utilize this compound as a key intermediate or building block in organic synthesis or as a pharmacophore in the design and screening of novel therapeutic agents. Its specific research value lies in its potential to interact with biological targets, making it useful for probing biochemical pathways. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(cyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-16(11-5-1-2-6-11)17-14-9-10-15(17)13-8-4-3-7-12(13)14/h3-4,7-8,11,14-15H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKAJJRUABEJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2C3CCC2C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydro-1,4-epiminonaphthalene core, followed by the introduction of the cyclopentyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for maintaining consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study reported that derivatives of similar structures demonstrated selective cytotoxicity against human breast cancer cells with an IC50 value in the low micromolar range .

Neurological Disorders

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders such as depression and anxiety.

  • Mechanism of Action : Preliminary studies suggest that it may act as a serotonin reuptake inhibitor, similar to established antidepressants.
  • Case Study : In animal models, compounds with related structures showed significant reductions in depression-like behaviors, indicating potential efficacy in mood disorders .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound against various bacterial strains.

  • Activity Overview : Studies have reported that compounds with similar structural motifs exhibit substantial antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Case Study : A derivative was tested for its minimum inhibitory concentration (MIC) against these bacteria, demonstrating effective inhibition at concentrations below 100 µg/mL.

The current body of research on this compound is still developing. Future studies should focus on:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in live models.
  • Mechanistic Studies : To elucidate the precise mechanisms through which the compound exerts its biological effects.
  • Broader Biological Screening : To explore additional pharmacological properties and potential applications in other therapeutic areas.

Mechanism of Action

The mechanism by which Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Cyclopentyl derivatives: Compounds with a cyclopentyl group often show similar chemical reactivity and applications.

Uniqueness

Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone stands out due to its specific combination of structural features, which confer unique chemical and biological properties

Biological Activity

Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its biological activity.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a cyclopentyl group and a tetrahydro-1,4-epiminonaphthalene moiety. The molecular formula is C15H17NC_{15}H_{17}N with a molecular weight of approximately 225.31 g/mol. Understanding the chemical structure is crucial for predicting its biological interactions.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antidepressant Effects : Some derivatives have shown potential as antidepressants by modulating neurotransmitter systems.
  • Antitumor Activity : Preliminary studies suggest that similar compounds may inhibit tumor growth through apoptosis induction in cancer cells.
  • Neuroprotective Effects : Evidence points toward neuroprotective properties that could be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with several biological targets:

  • Receptor Binding : Binding affinity studies indicate potential interactions with serotonin and dopamine receptors.
  • Enzyme Inhibition : Some studies suggest inhibition of key enzymes involved in metabolic pathways related to mood regulation and cancer progression.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntidepressantModulation of serotonin
AntitumorInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Study 1: Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of related compounds in rodent models. The results demonstrated significant improvement in depressive behaviors when administered at specific dosages.

Study 2: Antitumor Activity

Another research effort focused on the antitumor properties of similar naphthalene derivatives. The findings indicated that these compounds could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Study 3: Neuroprotection

A recent study explored the neuroprotective effects of related compounds against neurotoxicity induced by oxidative stress. The results showed reduced neuronal death and improved survival rates in treated cultures.

Q & A

Q. What synthetic strategies are recommended for constructing the 1,4-epiminonaphthalene core of this compound?

Methodology: The core can be synthesized via reductive amination or cyclization of naphthalene-derived precursors. For example, Winterfeldt oxidation—used in analogous tetrahydro-γ-carboline systems—may facilitate epimerization or ring expansion. Ensure electron-withdrawing groups are positioned to stabilize intermediates, as demonstrated in related systems . Post-synthetic coupling with cyclopentylmethanone via Friedel-Crafts acylation or Grignard reactions is advised.

Q. What analytical techniques are critical for confirming structural integrity?

Methodology: Combine ¹H/¹³C NMR (with DEPT/2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and IR spectroscopy. Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities. NIST protocols emphasize rigorous validation of spectral data against known standards .

Q. How should preliminary biological activity screening be designed?

Methodology: Use in vitro assays targeting receptors/kinases structurally related to the compound’s scaffold (e.g., sigma-1 or opioid receptors). Employ dose-response curves (IC₅₀/EC₅₀) with positive controls. Prioritize assays under physiologically relevant pH and temperature conditions to avoid false negatives.

Advanced Research Questions

Q. How can reaction yields be optimized for the Winterfeldt oxidation step in large-scale synthesis?

Methodology: Systematically vary oxidants (e.g., DDQ vs. MnO₂), solvents (aprotic vs. polar), and temperatures. Monitor byproducts via LC-MS and adjust stoichiometry to minimize side reactions. For tetrahydro-γ-carboline analogs, electron-deficient substrates improved yields by 20–30% —apply similar logic to epiminonaphthalene systems.

Q. How to resolve contradictions between computational and experimental NMR data?

Methodology: Re-evaluate solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility using molecular dynamics simulations. Validate NOESY/ROESY data to confirm spatial arrangements. If discrepancies persist, crystallize the compound for X-ray diffraction, as NIST emphasizes crystallography as a gold standard .

Q. What computational approaches predict binding affinity for neuroreceptor targets?

Methodology: Perform molecular docking (AutoDock Vina, Schrödinger) using receptor crystal structures (e.g., PDB entries). Apply molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify ΔG and Kd.

Q. How to design Structure-Activity Relationship (SAR) studies for this compound?

Methodology: Synthesize analogs with modifications to the cyclopentyl group, epiminonaphthalene ring, or ketone moiety. Test analogs in parallel using standardized assays (e.g., cAMP inhibition for GPCR targets). Use multivariate analysis (PCA or clustering) to correlate structural features with activity. Prioritize substituents that enhance solubility (e.g., hydroxyl groups) without reducing target engagement.

Methodological Notes

  • Data Validation : Always cross-check experimental results with computational models and orthogonal techniques (e.g., NMR + XRD) to ensure reproducibility .
  • Synthetic Optimization : Pilot reactions should include controls for moisture, oxygen, and catalyst purity, as these variables significantly impact epiminonaphthalene stability.

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